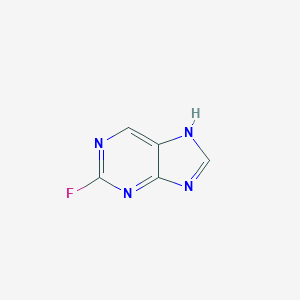

2-氧代-3-(喹啉-2-基)丙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of ethyl 2-oxo-3-(quinolin-2-yl)propanoate derivatives involves several key steps, including condensation and cyclization reactions. For instance, ethyl quinoxalin-3(4H)-on-2-ylacetate was prepared through the condensation of 1,2-diaminobenzene and diethyl oxalacetate, leading to novel quinoxalin-2-yl styryl dyes upon further reactions (Rangnekar et al., 1999).

Molecular Structure Analysis

The molecular structure of ethyl 2-oxo-3-(quinolin-2-yl)propanoate derivatives has been elucidated using various spectroscopic techniques. For example, a study involving spectroscopic characterization, including FTIR, UV–Vis, 1H, and 13C NMR, provided insights into the molecular structure and reactivity of a heterocyclic aromatic organic compound related to ethyl 2-oxo-3-(quinolin-2-yl)propanoate (Saidj et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving ethyl 2-oxo-3-(quinolin-2-yl)propanoate derivatives can lead to a wide range of compounds with diverse properties. One study described the ligand-free Cu-catalyzed [3 + 2] cycloaddition of ethyl 2-(quinolin-2-yl)acetates with (E)-chalcones, resulting in the synthesis of pyrrolo[1,2-a]quinolines under mild conditions (Yu et al., 2016).

Physical Properties Analysis

The physical properties of ethyl 2-oxo-3-(quinolin-2-yl)propanoate derivatives, such as polymorphism, have been studied using spectroscopic and diffractometric techniques. This analysis helps in understanding the challenges associated with the analytical and physical characterization of such compounds (Vogt et al., 2013).

Chemical Properties Analysis

The chemical properties of ethyl 2-oxo-3-(quinolin-2-yl)propanoate derivatives, including reactivity and potential applications as dyes and in polymerization processes, have been explored. For example, the synthesis of fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates indicated their potential application in liquid crystal displays due to their good orientation parameter in nematic liquid crystal (Bojinov & Grabchev, 2003).

科学研究应用

喹啉衍生物的绿色化学方法

喹啉衍生物(包括 2-氧代-3-(喹啉-2-基)丙酸乙酯)的重要性因绿色化学方法而得到强调,该方法旨在最大限度地减少有害化学物质的使用。喹啉核心以其广泛的生物活性而闻名,例如抗癌、抗疟疾和抗菌特性。绿色化学方法侧重于减少或消除在这些化合物的合成中使用有害化学物质和溶剂,突出了对药物设计和化学合成的环保方法 (Nainwal 等人,2019)。

具有生物活性的喹啉和喹唑啉生物碱

喹啉及其衍生物由于其显着的生物活性特性而成为广泛研究的焦点。这些化合物是开发抗肿瘤、抗疟疾、抗菌和抗真菌剂的组成部分。历史和正在进行的研究工作强调了喹啉衍生物在药物开发中的治疗潜力,展示了它们在解决各种健康障碍中的重要性 (Shang 等人,2018)。

喹啉衍生物作为缓蚀剂

除了生物医学应用之外,喹啉衍生物(包括 2-氧代-3-(喹啉-2-基)丙酸乙酯)还与缓蚀剂相关。这些化合物对金属腐蚀表现出显着的效果,这归因于它们与金属表面形成稳定的螯合络合物的 ability。该应用展示了喹啉衍生物在工业应用中的多功能性,为缓蚀提供了环保的解决方案 (Verma 等人,2020)。

环境归趋和水生效应

对喹啉衍生物的环境归趋和影响的研究还包括了解它们在水生系统中的行为。对相关氧代工艺化学品的研究提供了关于它们对水生生物的可生物降解性和毒性的见解,表明由于快速生物降解和低毒性,无意的环境释放将带来最小的长期风险。该研究领域强调了化学化合物的环境影响评估,包括 2-氧代-3-(喹啉-2-基)丙酸乙酯衍生物 (Staples, 2001)。

属性

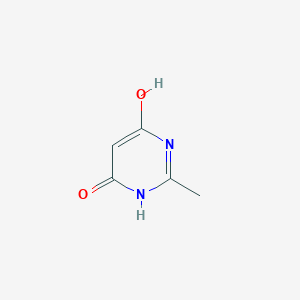

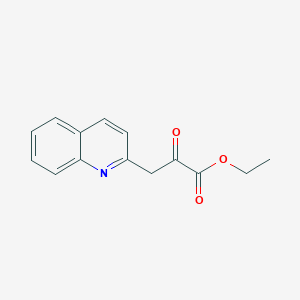

IUPAC Name |

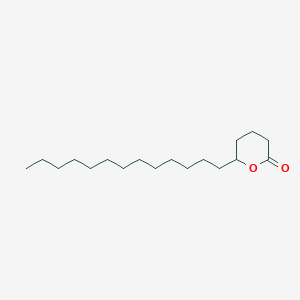

ethyl 2-oxo-3-quinolin-2-ylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-2-18-14(17)13(16)9-11-8-7-10-5-3-4-6-12(10)15-11/h3-8H,2,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRFCFGNBCDGIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC1=NC2=CC=CC=C2C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366308 |

Source

|

| Record name | Ethyl 2-oxo-3-(quinolin-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-oxo-3-(quinolin-2-yl)propanoate | |

CAS RN |

13119-76-1 |

Source

|

| Record name | Ethyl 2-oxo-3-(quinolin-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2,3,4,7,7-Hexafluoro-5-vinylbicyclo[2.2.1]hept-2-ene](/img/structure/B75782.png)